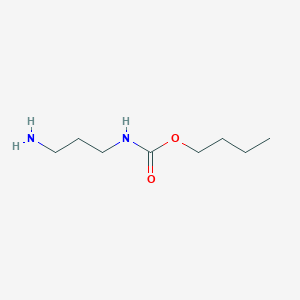
Butyl (3-aminopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(3-aminopropyl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . . This compound is often utilized in various scientific fields due to its unique properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing butyl(3-aminopropyl)carbamate involves the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate. This reaction typically occurs under mild conditions and results in the formation of the desired carbamate . Another method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI), which offers mild reaction conditions and short reaction times .
Industrial Production Methods
Industrial production methods for butyl(3-aminopropyl)carbamate often involve large-scale synthesis using similar routes as mentioned above. The use of environmentally friendly and efficient processes is emphasized to ensure high yields and minimal waste .
Chemical Reactions Analysis
Types of Reactions
Butyl(3-aminopropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert butyl(3-aminopropyl)carbamate into other derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.
Common Reagents and Conditions
Common reagents used in reactions involving butyl(3-aminopropyl)carbamate include cesium carbonate, TBAI, and various acids and bases . Reaction conditions are typically mild, with temperatures and pressures adjusted to optimize yields and minimize side reactions .
Major Products Formed
The major products formed from reactions involving butyl(3-aminopropyl)carbamate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different carbamate derivatives, while substitution reactions can yield various substituted carbamates .
Scientific Research Applications
Butyl(3-aminopropyl)carbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of butyl(3-aminopropyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate, it can act as a protecting group for amines, preventing unwanted reactions during synthesis . The compound’s effects are mediated through its ability to form stable carbamate linkages, which can be selectively cleaved under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-amino-2-hydroxypropyl)carbamate
- Boc-3-isothiocyanatopropylamine
- tert-Butyl N-(3-aminopropyl)carbamate
Uniqueness
Butyl(3-aminopropyl)carbamate is unique due to its specific structure and reactivity. It offers a balance of stability and reactivity, making it suitable for various applications in organic synthesis and biochemical research . Its ability to act as a protecting group for amines and its compatibility with a wide range of reaction conditions further enhance its versatility .
Properties
Molecular Formula |
C8H18N2O2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
butyl N-(3-aminopropyl)carbamate |
InChI |
InChI=1S/C8H18N2O2/c1-2-3-7-12-8(11)10-6-4-5-9/h2-7,9H2,1H3,(H,10,11) |
InChI Key |
AQJLIWCXXYZELT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















